4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate
Overview
Description
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a triazine ring substituted with amino groups and a diethylcarbamodithioate moiety. Its properties make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 3-methylphenylamine under controlled conditions to form the intermediate 4,6-bis(3-methylphenylamino)-1,3,5-triazine. This intermediate is then reacted with diethylcarbamodithioate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The amino groups on the triazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring .
Scientific Research Applications
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit tyrosine-protein kinase SYK, affecting signaling pathways involved in cell adhesion and migration .
Comparison with Similar Compounds
Similar Compounds
5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine: This compound shares structural similarities and is studied for its anticancer properties.
1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene: Known for its applications in transition-metal catalysis.
Uniqueness
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4,6-bis(3-methylanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6S2/c1-5-28(6-2)22(29)30-21-26-19(23-17-11-7-9-15(3)13-17)25-20(27-21)24-18-12-8-10-16(4)14-18/h7-14H,5-6H2,1-4H3,(H2,23,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFGILPLVHFTJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1=NC(=NC(=N1)NC2=CC=CC(=C2)C)NC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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